N-(1H-Benzotriazol-1-ylmethyl)benzamide
Overview
Description
N-(1H-Benzotriazol-1-ylmethyl)benzamide: is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structure, which includes a benzotriazole moiety linked to a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzotriazol-1-ylmethyl)benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Benzotriazol-1-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Amidoalkylation Reactions: These reactions involve the addition of an amidoalkyl group to the benzotriazole moiety.
Substitution Reactions: The benzotriazolyl group can be substituted with other groups, such as allyl groups, using reagents like allyl samarium bromide.
Dipolar Cycloaddition Reactions: These reactions involve the formation of cyclic compounds through the interaction of dipolar species.
Rearrangement Reactions: The compound can undergo structural rearrangements under specific conditions.
Common Reagents and Conditions:
Amidoalkylation: Typically involves the use of amidoalkylating agents and a base.
Substitution: Allyl samarium bromide is commonly used for substitution reactions.
Cycloaddition: Requires dipolar species and suitable reaction conditions.
Rearrangement: Specific catalysts and conditions are needed to induce rearrangement.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with allyl samarium bromide yield allyl-substituted benzotriazole derivatives .
Scientific Research Applications
N-(1H-Benzotriazol-1-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Mechanism of Action
The mechanism of action of N-(1H-Benzotriazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to participate in various chemical reactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1H-Benzotriazol-1-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(1H-Benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of a benzamide group.
N-(1H-Benzotriazol-1-ylmethyl)propionamide: Features a propionamide group in place of the benzamide group.
Uniqueness: N-(1H-Benzotriazol-1-ylmethyl)benzamide is unique due to its specific combination of a benzotriazole moiety and a benzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical reactions and research applications .
Biological Activity
N-(1H-Benzotriazol-1-ylmethyl)benzamide is a compound that combines the structural features of benzotriazole and benzamide, leading to significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12N4O
- Molecular Weight : 252.27 g/mol
- CAS Number : 111184-75-9
The compound features a benzotriazole moiety, which is known for its role in enhancing the biological activity of various compounds due to its electron-withdrawing nature. This structure allows for stabilization of reactive intermediates during biological processes.
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base like triethylamine. This process is conducted under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar benzotriazole derivatives have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.125 to 0.25 µg/ml against pathogens such as Escherichia coli and Staphylococcus aureus .
The compound's antibacterial efficacy has been demonstrated through various assays, including the agar-cup plate method, where it displayed significant zones of inhibition against selected bacterial strains .
Anti-inflammatory and Antiviral Activity
In addition to its antibacterial properties, benzotriazole derivatives have been explored for their anti-inflammatory effects and antiviral activity against viruses like Hepatitis C and Dengue virus. The mechanism primarily involves inhibition of viral helicases, crucial for viral replication .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit helicase enzymes from various viruses, which is critical in preventing viral replication.
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins, enhancing its potential as an antiviral agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzotriazole derivatives:
Applications
This compound has potential applications in various fields:
- Pharmaceuticals : As a candidate for developing new antimicrobial and antiviral drugs.
- Materials Science : Utilized as a reactant in organic synthesis and photostabilizers due to its unique chemical properties.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWFIDNOCWJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352416 | |
Record name | N-(1H-Benzotriazol-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111184-75-9 | |
Record name | N-(1H-Benzotriazol-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1H-Benzotriazol-1-ylmethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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